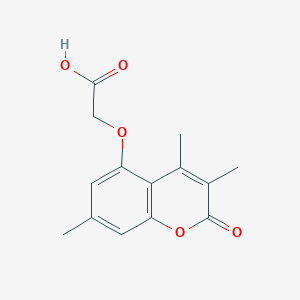

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Descripción general

Descripción

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one (coumarin) core substituted with three methyl groups and an acetic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting product is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Anticoagulant Activity

Recent studies have highlighted the potential of this compound as an anticoagulant. Research indicates that derivatives of coumarin compounds can inhibit blood coagulation factors such as Xa and XIa. For instance, a study demonstrated that certain coumarin derivatives exhibited significant inhibition of these factors, suggesting that 2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid may serve as a lead compound for developing new anticoagulant drugs .

Case Study:

In a comparative analysis of various coumarin derivatives, the compound was shown to have a high IC50 value against factor Xa, indicating its potential as an effective anticoagulant agent. The study's findings suggest that modifications to the coumarin structure could enhance its efficacy and selectivity .

Antioxidant Properties

The antioxidant properties of this compound have been explored in several studies. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

| Quercetin | 20 |

This table illustrates that the compound exhibits comparable antioxidant activity to well-known antioxidants like ascorbic acid and quercetin.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases and phosphatases that are critical in cancer cell proliferation.

Case Study:

In vitro studies demonstrated that the compound inhibited the activity of protein kinase B (Akt), which is often overactive in cancer cells. This inhibition could potentially lead to reduced tumor growth and proliferation .

Drug Development

The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to modulate biological targets suggests it could be a starting point for synthesizing new therapeutic agents.

Example:

Research into hybrid compounds combining this structure with other pharmacophores has yielded promising results in enhancing bioactivity against various diseases .

Mecanismo De Acción

The mechanism of action of 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one: Similar chromen-2-one core with different substituents.

Uniqueness

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, also known as 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

The molecular formula for this compound is C15H16O5 with a molecular weight of 276.29 g/mol. It is categorized under CAS number 853892-40-7. The compound is typically stored under refrigerated conditions and is classified as an irritant.

| Property | Value |

|---|---|

| Molecular Formula | C15H16O5 |

| Molecular Weight | 276.29 g/mol |

| CAS Number | 853892-40-7 |

| Appearance | Solid |

| Storage Temperature | 2–7°C |

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the chromene structure which stabilizes free radicals through electron donation mechanisms .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives. For instance:

- In vitro Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and colon cancer cells. Results indicated that it induces apoptosis and inhibits cell proliferation through multiple pathways including caspase activation and cell cycle arrest at the G0/G1 phase .

- Case Study : A notable case involved treating MCF-7 cells with varying concentrations of the compound, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating higher potency in inhibiting tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in its structure allow it to effectively neutralize free radicals.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Gene Expression Modulation : It has been shown to downregulate genes associated with cancer cell survival and proliferation while upregulating pro-apoptotic factors .

Propiedades

IUPAC Name |

2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLWJBIDSXQEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396257 | |

| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853892-41-8 | |

| Record name | [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.